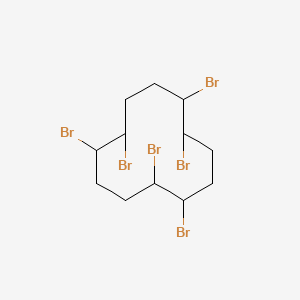

1,2,5,6,9,10-Hexabromocyclododecane

Description

Properties

IUPAC Name |

1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027527 | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Solid; [HSDB] Beige powder; [MSDSonline] | |

| Record name | Cyclododecane, 1,2,5,6,9,10-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000047 [mmHg] | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3194-55-6 | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecane, 1,2,5,6,9,10-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,9,10-hexabromocyclodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5,6,9,10-HEXABROMOCYCLODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OON1WWOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5,6,9,10-HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) is a brominated flame retardant (BFR) that has been widely used in various consumer products, most notably in polystyrene foam insulation and textiles. HBCDD is not a single compound but a complex mixture of stereoisomers, with the most abundant being the alpha (α), beta (β), and gamma (γ) diastereomers. The technical mixture of HBCDD is predominantly composed of the γ-isomer. However, the physicochemical properties of these isomers differ significantly, which in turn affects their environmental fate, bioavailability, and toxicity. This guide provides a comprehensive overview of the key physicochemical properties of the α-, β-, and γ-HBCDD isomers, along with the experimental protocols used for their determination.

Physicochemical Properties of HBCDD Isomers

The distinct spatial arrangement of the bromine atoms in the α-, β-, and γ-isomers of HBCDD leads to notable differences in their physical and chemical characteristics. These properties are crucial for understanding their behavior in biological and environmental systems.

| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Technical Mixture |

| Molecular Formula | C₁₂H₁₈Br₆[1] | C₁₂H₁₈Br₆[1] | C₁₂H₁₈Br₆[1] | C₁₂H₁₈Br₆[1] |

| Molecular Weight ( g/mol ) | 641.7[1][2][3] | 641.7[1][2][3] | 641.7[1][2][3] | 641.7[1][2][3] |

| Melting Point (°C) | 179-181[1] | 170-172[1] | 207-209[1] | 170-209[1] |

| Water Solubility (µg/L at 20-25°C) | 34.3 - 48.8[4][5][6] | 10.2 - 14.7[4][5][6] | 1.76 - 2.1[4][5][6] | 66[1][5] |

| Vapor Pressure | - | - | - | Negligible at 20°C[1]; 6.3 x 10⁻⁵ Pa at 21°C[5] |

| Octanol-Water Partition Coefficient (log Kₒw) | 5.07 - 5.59[5][7][8] | 5.12 - 5.44[5][7][8] | 5.47 - 5.53[5][7][8] | 5.62 - 5.63[5][9] |

| Henry's Law Constant (Pa·m³/mol) | - | - | - | 0.75 (calculated)[5] |

Experimental Protocols

Accurate determination of the physicochemical properties of HBCDD isomers is essential for environmental and toxicological risk assessment. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed.

Water Solubility

The determination of the water solubility of HBCDD isomers is challenging due to their low aqueous solubility. The Column Elution Method (OECD Guideline 105) is suitable for substances with solubilities below 10⁻² g/L.[8][10]

Methodology:

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the HBCDD isomer in the eluate is monitored over time until a plateau is reached, indicating saturation.

-

The concentration at this plateau is taken as the water solubility.

-

Analysis of the eluate is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low concentrations.

A generator column method has also been utilized for the determination of water solubility of HBCDD.

Octanol-Water Partition Coefficient (log Kₒw)

The octanol-water partition coefficient is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a substance. Given the high hydrophobicity of HBCDD isomers, the Slow-Stirring Method (OECD Guideline 123) is preferred over the traditional shake-flask method to avoid the formation of microdroplets that can lead to erroneous results.[2]

Methodology:

-

A mixture of n-octanol, water, and the HBCDD isomer is placed in a thermostatted vessel.

-

The mixture is stirred slowly over a prolonged period to allow for equilibrium to be reached without forming an emulsion.

-

Samples are taken from both the n-octanol and water phases at various time points until the concentration in each phase remains constant.

-

The concentration of the HBCDD isomer in each phase is determined, typically by LC-MS/MS.

-

The log Kₒw is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117) can also be used to estimate log Kₒw values.[11][12] This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Kₒw values of reference compounds.

Vapor Pressure

The vapor pressure of HBCDD is very low, necessitating sensitive analytical techniques for its measurement. The Gas Saturation Method (OECD Guideline 104) is a suitable approach.[3][13][9]

Methodology:

-

A stream of inert gas is passed at a known, slow flow rate through a sample of the HBCDD isomer maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of the substance transported by the gas is determined by trapping it and quantifying the mass.

-

The vapor pressure is then calculated from the mass of the substance, the volume of the gas, and the temperature.

Visualizations

Isomeric Composition of Technical HBCDD

Caption: Typical isomeric composition of commercial HBCDD mixtures.

Environmental Fate and Bioaccumulation of HBCDD Isomers

Caption: Simplified workflow of HBCDD's environmental fate and bioaccumulation.

References

- 1. Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]

- 3. Slow-stirring method for determining the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals: performance evaluation in a ring test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejournals.eu [ejournals.eu]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. nist.gov [nist.gov]

- 8. vscht.cz [vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tile.loc.gov [tile.loc.gov]

- 13. oecd.org [oecd.org]

Synthesis and Characterization of α-Hexabromocyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromocyclododecane (HBCDD) is a brominated flame retardant characterized by a complex stereochemistry, with alpha-HBCDD (α-HBCDD) being one of its three main diastereomers.[1][2] Commercially available HBCDD is a mixture predominantly composed of gamma (γ)-HBCDD (75-89%), with smaller amounts of alpha (α)-HBCDD (10-13%) and beta (β)-HBCDD (1-12%).[3] Despite being a minor component in the technical mixture, α-HBCDD is of significant scientific interest due to its high persistence and bioaccumulative potential.[1][4] In biological systems and under certain environmental conditions, other HBCDD isomers can convert to the more stable α-form.[5][6][7] This guide provides an in-depth overview of the synthesis and characterization of the α-HBCDD stereoisomer, compiling detailed experimental protocols and data to facilitate further research and development.

Synthesis of α-HBCDD

The synthesis of specific HBCDD stereoisomers is achieved through the bromination of different isomers of 1,5,9-cyclododecatriene (B1592173) (CDT).[8] The technical mixture of HBCDD, which includes α-HBCDD, is primarily produced by the trans addition of bromine to cis,trans,trans-cyclododeca-1,5,9-triene.[8] Isolation of pure α-HBCDD from the technical mixture or its targeted synthesis requires precise control over starting materials and reaction conditions, followed by sophisticated separation techniques.

General Synthesis Workflow

The synthesis of α-HBCDD, along with other stereoisomers, generally follows the electrophilic addition of bromine to the double bonds of a cyclododecatriene isomer. The resulting mixture of diastereomers is then subjected to purification to isolate the desired α-stereoisomer.

Caption: General workflow for the synthesis and isolation of α-HBCDD.

Detailed Experimental Protocol: Bromination of cis,trans,trans-1,5,9-Cyclododecatriene

While a specific protocol for the exclusive synthesis of α-HBCDD is not commonly detailed due to the formation of a mixture of isomers, the following procedure is a representative method for the synthesis of the technical HBCDD mixture from which α-HBCDD can be isolated.

Materials:

-

cis,trans,trans-1,5,9-Cyclododecatriene (CDT)

-

Liquid Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Chromatography columns (e.g., silica (B1680970) gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve cis,trans,trans-1,5,9-cyclododecatriene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a stoichiometric amount of liquid bromine dissolved in dichloromethane to the CDT solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude HBCDD mixture.

-

The crude product, a mixture of α, β, and γ stereoisomers, can then be subjected to purification.

Purification of α-HBCDD

The isolation of α-HBCDD from the reaction mixture is a critical and challenging step due to the similar physicochemical properties of the different stereoisomers.

Protocol: Preparative Chromatography

-

Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: The crude HBCDD mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the prepared column.

-

Elution: The stereoisomers are separated by eluting with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by a suitable technique (e.g., TLC or LC-MS) to identify those containing the α-HBCDD isomer.

-

Solvent Evaporation: The fractions containing pure α-HBCDD are combined, and the solvent is removed under reduced pressure to yield the isolated stereoisomer.

For higher purity and enantiomer-specific separation, advanced techniques such as preparative packed column supercritical fluid chromatography (pSFC) can be employed.[3]

Characterization of α-HBCDD

A combination of analytical techniques is essential for the unambiguous identification and characterization of the α-HBCDD stereoisomer.

Analytical Techniques and Data

| Technique | Purpose | Key Parameters/Results for α-HBCDD |

| X-ray Crystallography | Definitive structural elucidation and stereochemistry determination. | Provides precise bond lengths, bond angles, and the absolute configuration of the enantiomers. For (+)-α-HBCDD, the CCDC number is 604544.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H NMR and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants for the protons and carbons in the α-HBCDD molecule. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification. | Enables the separation of HBCDD isomers and their detection with high sensitivity and selectivity.[10] |

| Packed Column Supercritical Fluid Chromatography (pSFC) | Enantioselective separation of stereoisomers. | Achieves baseline separation of all HBCDD enantiomers.[3] The elution order on a cellulose-based chiral stationary phase is typically: (−)-α-, (+)-α-, δ-, (−)-γ-, (+)-γ-, ε-, (−)-β-, and (+)-β-HBCDD.[3] |

| X-ray Fluorescence (XFR) Spectrometry | Elemental analysis for bromine content. | Used for rapid screening to confirm the presence of brominated compounds.[10] |

| Melting Point | Physical property for identification and purity. | The melting point for α-HBCDD is reported to be in the range of 179-181 °C.[2] |

Experimental Workflow for Characterization

Caption: A typical analytical workflow for the comprehensive characterization of α-HBCDD.

Detailed Characterization Protocols

2.3.1. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used for the separation of HBCDD isomers.

-

Mobile Phase: A gradient of methanol (B129727) and water is often employed.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the different isomers.

2.3.2. NMR Spectroscopy

-

Sample Preparation: The purified α-HBCDD is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

2.3.3. X-ray Crystallography

-

Crystal Growth: Single crystals of α-HBCDD suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution.

-

Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using X-ray radiation.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing the exact three-dimensional arrangement of atoms in the molecule.

Physicochemical Properties of α-HBCDD

A summary of key physicochemical properties of α-HBCDD is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈Br₆ | [9][11] |

| Molecular Weight | 641.7 g/mol | [9][11] |

| Melting Point | 179-181 °C | [2] |

| Water Solubility | 48.8 µg/L | [3] |

| Log Pow (Octanol/Water Partition Coefficient) | 5.62 (technical grade) | [2] |

| Appearance | White powder or granules | [2][12] |

Conclusion

The synthesis and characterization of α-HBCDD require a combination of classical organic synthesis techniques and advanced analytical instrumentation. Due to its environmental persistence and potential for bioaccumulation, a thorough understanding of its properties is crucial. This guide provides a comprehensive overview of the necessary protocols and expected data, serving as a valuable resource for researchers in environmental science, toxicology, and drug development. The detailed methodologies and compiled data facilitate the accurate synthesis, isolation, and characterization of this important stereoisomer, enabling further investigation into its environmental fate and biological effects.

References

- 1. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 2. ICSC 1413 - HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) [inchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. series.publisso.de [series.publisso.de]

- 5. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 6. Exposure to Hexabromocyclododecanes (HBCDs) via Dust Ingestion, but Not Diet, Correlates with Concentrations in Human Serum: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regio- and stereoselective isomerization of hexabromocyclododecanes (HBCDs): kinetics and mechanism of gamma- to alpha-HBCD isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and X-ray structural characterization of further stereoisomers of 1,2,5,6,9,10-hexabromocyclododecane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-Hexabromocyclododecane, (+)- | C12H18Br6 | CID 73425481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 11. alpha-Hexabromocyclododecane | C12H18Br6 | CID 11763618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of γ-Hexabromocyclododecane (γ-HBCDD)

Introduction

Hexabromocyclododecane (HBCDD) is a brominated flame retardant extensively used in products like polystyrene insulation foams and textiles.[1][2] The commercial HBCDD mixture is primarily composed of the gamma (γ) diastereomer (75-89%), with smaller amounts of alpha (α) and beta (β) diastereomers.[3][4] Due to its persistence, bioaccumulation, toxicity, and potential for long-range transport, HBCDD was listed as a persistent organic pollutant (POP) under the Stockholm Convention.[2][4][5] Understanding the environmental behavior of the dominant γ-isomer is critical for assessing its ecological risk and exposure pathways. This guide provides a detailed overview of the environmental fate and transport of γ-HBCDD, summarizing key quantitative data, outlining experimental methodologies, and visualizing core processes.

Physicochemical Properties

The environmental behavior of γ-HBCDD is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota. It is a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to associate with organic matter and lipids.[2][6][7]

Table 1: Physicochemical Properties of HBCDD Diastereoisomers

| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Reference |

| Molar Mass ( g/mol ) | 641.7 | 641.7 | 641.7 | [8] |

| Water Solubility (μg/L) | 48.8 | 14.7 | 2.1 | [7][9] |

| log Kow | 5.4 - 5.8 (for mixture) | 5.4 - 5.8 (for mixture) | 5.4 - 5.8 (for mixture) | [6][7] |

| Vapor Pressure (Pa at 25°C) | 6.3 x 10-5 (for mixture) | 6.3 x 10-5 (for mixture) | 6.3 x 10-5 (for mixture) | [10] |

Environmental Fate Processes

Once released into the environment, γ-HBCDD is subject to several processes that determine its ultimate fate, including sorption, degradation, and isomerization.

Sorption and Partitioning

Due to its hydrophobic nature, γ-HBCDD strongly binds to solid matrices such as soil, sediment, and sludge.[3][5] This partitioning behavior significantly reduces its mobility in aqueous systems and makes sediments a primary environmental sink.[3][7] The primary mechanism for this sorption is hydrophobic interaction with the soil and sediment organic matter.[11][12] The sorption process is often nonlinear and can be described by Freundlich and Langmuir models.[7][11]

Table 2: Sorption Coefficients of HBCDD Isomers on River Sediment

| Isomer | Freundlich Coefficient (KF) [(mg/kg)/(μg/L)n] | Langmuir Max. Sorption Capacity (qm) [mg/kg] | Reference |

| α-HBCDD | 1233.43 | 443.56 | [7][11] |

| β-HBCDD | 5424.61 | 614.29 | [7][11] |

| γ-HBCDD | 71,870.33 | 1146.37 | [7][11] |

Degradation and Transformation

γ-HBCDD can be transformed in the environment through both biotic and abiotic pathways.

Microbial degradation, particularly under anaerobic conditions, is a significant transformation pathway for γ-HBCDD.[5] The process often involves reductive debromination by organohalide-respiring bacteria.[13][14] Studies in sediment mesocosms have shown that biostimulation (the addition of carbon sources and electron donors) can significantly enhance the degradation rate compared to natural attenuation.[5] The degradation rate for the γ-isomer is typically slower than the β-isomer but faster than the α-isomer.[5]

Table 3: Anaerobic Biodegradation of γ-HBCDD in Sediment Mesocosms

| Condition | Rate Constant (k) [day-1] | Half-life (t1/2) [days] | Reference |

| Natural Attenuation | 0.048 | 14.4 | [5] |

| Biostimulation | 0.157 | 4.4 | [5] |

Abiotic degradation of γ-HBCDD can occur through processes like photodegradation and thermal degradation.[5] Thermal degradation can occur at temperatures above 160°C, which is relevant during the manufacturing and disposal of HBCDD-containing products.[3] Photolytic conversion, induced by sunlight, is another potential pathway.[3]

A critical transformation process for γ-HBCDD in the environment is its isomerization to the more thermodynamically stable α-HBCDD.[3] This conversion can be induced by thermal stress, photolytic processes, and biological activity (bio-isomerization).[3][9] This phenomenon explains the frequent observation that while γ-HBCDD dominates in commercial mixtures and near pollution sources, α-HBCDD is often the most abundant isomer detected in biota and remote environments.[3][15][16] The conversion to α-HBCDD is a concern because the α-isomer is more resistant to degradation and thus more persistent.[3][9]

Caption: Environmental pathways of γ-HBCDD release, transport, and transformation.

Environmental Transport

Long-Range Environmental Transport

HBCDD has been detected in remote environments like the Arctic, far from its production and use centers, which indicates its capacity for long-range environmental transport.[2][4] While γ-HBCDD has a low vapor pressure, it can be transported through the atmosphere associated with particulate matter.[10] The estimated atmospheric half-life for the HBCDD mixture is approximately two to three days, which is sufficient for it to travel significant distances.[10]

Bioaccumulation and Biomagnification

The high log Kow of γ-HBCDD indicates a strong potential for bioaccumulation in the fatty tissues of organisms.[5][6] Numerous studies have confirmed that HBCDD not only bioaccumulates but also biomagnifies through aquatic and terrestrial food webs.[15][17][18] Trophic magnification factors (TMFs) for total HBCDD have been found to be greater than 1, signifying that its concentration increases with trophic level.[17] In many food web studies, α-HBCDD shows a stronger tendency to biomagnify than γ-HBCDD.[17][18]

Table 4: Bioaccumulation and Biomagnification Factors for HBCDD

| Factor | Value | Food Web / Species | Isomer | Reference |

| Trophic Magnification Factor (TMF) | 6.3 | Lake Ontario Pelagic Food Web | ΣHBCDD | [15][17] |

| Biomagnification Factor (BMF) | 0.2 - 10 | Lake Ontario (various predator-prey) | γ-HBCDD | [15][17] |

| Biomagnification Factor (BMF) | 1.7 | Ringed Seal to Polar Bear | α-HBCDD | [19] |

Experimental Protocols for Environmental Analysis

Accurate, isomer-specific quantification is essential for studying the environmental fate of γ-HBCDD.

Sample Collection and Preparation

-

Water: Water samples are typically filtered to separate dissolved and particulate phases. Solid-phase extraction (SPE) with cartridges like Oasis HLB is a common method for extracting and concentrating HBCDDs from the aqueous phase.[20]

-

Soil and Sediment: After air-drying and sieving, soil and sediment samples are commonly extracted using Soxhlet apparatus with a solvent such as toluene (B28343) or a hexane/acetone mixture.[1]

-

Biota: Tissue samples are homogenized and often freeze-dried. Extraction can be performed using accelerated solvent extraction (ASE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a cleanup step, such as gel permeation chromatography (GPC) or dispersive SPE, to remove lipids.[21]

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the isomer-specific analysis of HBCDDs.[17][20] This method allows for the separation and individual quantification of α-, β-, and γ-HBCDD.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to measure total HBCDD concentrations, but it typically cannot resolve the individual diastereomers due to thermal isomerization in the hot GC inlet.[1][20]

Caption: A generalized workflow for the analysis of γ-HBCDD in environmental samples.

Summary and Conclusion

The environmental fate and transport of γ-HBCDD are complex, characterized by strong sorption to solids, moderate persistence, and a significant tendency for isomerization. While it is the dominant isomer in commercial products, its environmental presence is often overshadowed by its transformation into the more stable and persistent α-HBCDD, particularly within biological systems. γ-HBCDD and its transformation products are subject to long-range transport and biomagnify in food webs, posing a risk to ecosystems far from their sources. Continued monitoring and research, utilizing robust isomer-specific analytical methods, are crucial for fully understanding and managing the environmental risks associated with this global pollutant.

References

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring variations of hexabromocyclododecane concentrations in riverine sediments along the River Medway, UK - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00102G [pubs.rsc.org]

- 4. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chm.pops.int [chm.pops.int]

- 11. Sorption Behavior of Hexabromocyclododecanes (HBCDs) on Weihe River Sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microbial debromination of hexabromocyclododecanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biomagnification of Hexabromocyclododecane (HBCD) in a coastal ecosystem near a large producer in China: Human exposure implication through food web transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. circabc.europa.eu [circabc.europa.eu]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

Toxicological Profile of 1,2,5,6,9,10-Hexabromocyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) is a brominated flame retardant that has been widely used in various consumer products, most notably in polystyrene foam insulation. Due to its persistent, bioaccumulative, and toxic properties, HBCDD is listed as a persistent organic pollutant (POP) under the Stockholm Convention. This technical guide provides a comprehensive overview of the toxicological profile of HBCDD, summarizing key data on its toxicity, detailing experimental methodologies used in its assessment, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential health risks associated with HBCDD exposure.

Physicochemical Properties

HBCDD is a white, solid substance with low water solubility and high lipophilicity, contributing to its bioaccumulation in fatty tissues. It exists as a mixture of stereoisomers, with the gamma (γ) stereoisomer being the most abundant in commercial products, while the alpha (α) stereoisomer is often the most prevalent in biological samples.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in animal models indicate that HBCDD is readily absorbed after oral exposure. Following absorption, it is distributed to various tissues, with a tendency to accumulate in adipose tissue due to its lipophilic nature. The metabolism of HBCDD involves stereoisomerization, where the γ-isomer can be converted to the α- and β-isomers. Elimination occurs primarily through feces, with a smaller proportion excreted in the urine. The half-life of HBCDD varies depending on the specific isomer and the tissue, with the α-isomer generally exhibiting a longer half-life, contributing to its bioaccumulation potential.

Toxicological Data

The toxicological effects of HBCDD have been evaluated in a range of in vivo and in vitro studies. The following tables summarize the key quantitative data from these assessments.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Endpoint | Value | Reference(s) |

| Oral | Rat | LD50 | >10,000 mg/kg | [1] |

| Oral | Mouse | LD50 | >20,000 mg/kg | [2] |

| Dermal | Rat | LD50 | >2,000 mg/kg | [2] |

| Inhalation | Rat | LC50 | >20 mg/L | [2] |

Table 2: Subchronic and Chronic Oral Toxicity Data

| Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference(s) |

| Rat | 28-day | - | 900 | Increased liver weight, thyroid follicular hyperplasia | [3] |

| Rat | 90-day | 100 | - | Increased liver weight | [3] |

Table 3: Reproductive and Developmental Toxicity Data

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference(s) |

| Rat | Two-Generation | 10.2 | 101 | Reduced primordial follicles, decreased viability index in pups | [4] |

Table 4: In Vitro Neurotoxicity and Cytotoxicity Data

| Cell Line | Endpoint | IC50 (µM) | Test Substance | Reference(s) |

| N2a (mouse neuroblastoma) | Cell Viability (24h) | 60.1 | α-HBCDD | [5] |

| N2a (mouse neuroblastoma) | Cell Viability (24h) | 10.5 | β-HBCDD | [5] |

| SH-SY5Y (human neuroblastoma) | Cytotoxicity | - | β-HBCDD > γ-HBCDD > α-HBCDD | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of HBCDD.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

-

Test Animals: Wistar rats are commonly used.[7][8] Animals are randomly assigned to control and treatment groups, with an equal number of males and females in each group.

-

Dose Administration: The test substance is typically administered daily by oral gavage. HBCDD is often dissolved in a suitable vehicle like corn oil. At least three dose levels and a concurrent control group receiving the vehicle alone are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a gross necropsy. Organs and tissues are weighed and preserved for histopathological examination.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

-

Test Animals: The rat is the preferred species.[9][10] Parental (F0) animals are exposed to the test substance for a defined period before mating.

-

Dose Administration: HBCDD is administered continuously in the diet.[4] At least three dose levels and a control group are included.

-

Mating and Reproduction: F0 animals are mated to produce the first-generation (F1) offspring. The F1 generation is also exposed to the test substance and subsequently mated to produce the second-generation (F2) offspring.

-

Endpoints: The study evaluates reproductive performance, including fertility, gestation, parturition, and lactation. Offspring are assessed for viability, growth, and development.[9] At termination, reproductive organs are examined histopathologically.

In Vitro Neurotoxicity Assessment using SH-SY5Y or N2a Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a cells are cultured in appropriate media and conditions.[5][6]

-

Exposure: Cells are exposed to various concentrations of HBCDD stereoisomers (α, β, γ) for a specified duration (e.g., 24 hours).[5]

-

Cytotoxicity Assays: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.[11] Lactate dehydrogenase (LDH) release assays can also be used to quantify cell membrane damage.

-

Mechanistic Studies: To investigate the mechanisms of neurotoxicity, various endpoints can be measured, including:

-

Oxidative Stress: Measurement of reactive oxygen species (ROS) production.[5]

-

Apoptosis: Assessment of caspase activation (e.g., caspase-3) and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[6]

-

Intracellular Calcium Homeostasis: Measurement of changes in intracellular calcium levels using fluorescent indicators.[12][13]

-

Mechanisms of Toxicity and Signaling Pathways

HBCDD exerts its toxic effects through multiple mechanisms, primarily involving the induction of oxidative stress, disruption of intracellular calcium homeostasis, and the triggering of apoptosis.

Oxidative Stress Pathway

HBCDD exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms and causing damage to lipids, proteins, and DNA.

References

- 1. Heading, Danish Environmental Protection Agency [www2.mst.dk]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Hexabromocyclododecane - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Two-generation reproductive toxicity study of the flame retardant hexabromocyclododecane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoisomer-specific neurotoxicity of hexabromocyclododecane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. Parallel in vivo and in vitro transcriptomics analysis reveals calcium and zinc signalling in the brain as sensitive targets of HBCD neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hexabromocyclododecane inhibits depolarization-induced increase in intracellular calcium levels and neurotransmitter release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Degradation Pathways of 1,2,5,6,9,10-Hexabromocyclododecane in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) is a persistent organic pollutant (POP) and brominated flame retardant that has garnered significant environmental concern due to its bioaccumulative and toxic properties.[1][2][3] Understanding its fate in soil environments is critical for developing effective remediation strategies. This technical guide provides a comprehensive overview of the degradation pathways of HBCDD in soil, focusing on biotic and abiotic transformation processes. It synthesizes current research to offer detailed insights into the mechanisms of degradation, the formation of transformation products, and the factors influencing these processes. This document is intended to serve as a resource for researchers and scientists working on the environmental fate and remediation of HBCDD.

Introduction

Hexabromocyclododecane (HBCDD) is a widely used brominated flame retardant, primarily in polystyrene foam insulation and textiles.[4][5] Its release into the environment during manufacturing, use, and disposal has led to widespread contamination of soil and sediment.[6][7][8] HBCDD exists as a mixture of stereoisomers, with the γ-HBCDD being the most abundant in commercial mixtures, while α-HBCDD is often the predominant isomer detected in environmental samples, likely due to isomer-specific degradation and transformation processes.[9] This guide delves into the primary degradation pathways of HBCDD in soil: biodegradation, photodegradation, and thermal degradation.

Biodegradation of HBCDD in Soil

Biodegradation is a key process governing the fate of HBCDD in soil, occurring under both aerobic and anaerobic conditions.[10][11] The rate and extent of biodegradation are influenced by soil type, microbial community composition, and the presence of other organic matter.[12]

Aerobic Biodegradation

Under aerobic conditions, microbial communities in soil have demonstrated the capacity to degrade HBCDD.[2][13] The primary mechanism involves enzymatic reactions that lead to debromination and the cleavage of the cyclododecane (B45066) ring.

Several bacterial strains have been identified as capable of degrading HBCDD, including species of Pseudomonas, Bacillus, Sphingomonas, and Rhodopseudomonas.[1][6][14][15] For instance, Pseudomonas aeruginosa HS9 has been shown to remove 69% of 1.7 mg/L HBCDD in 14 days.[14] Indigenous microbial communities in agricultural soil have also been observed to effectively degrade HBCDD without the need for additional carbon sources.[1][6]

The degradation often follows pseudo-first-order kinetics.[1][7] Studies have reported degradation rate constants ranging from 0.054 to 0.173 day⁻¹ in agricultural soil.[1][6] The half-life of HBCDD in aerobic soil has been estimated to be around 63 days.[10][11]

Transformation Pathways: Two main aerobic degradation pathways have been proposed:

-

Sequential Debromination followed by Oxidation: This pathway involves the stepwise removal of bromine atoms, leading to the formation of less brominated intermediates such as tetrabromocyclododecene and dibromocyclododecadiene.[7][14] These intermediates are then further oxidized.[14]

-

Simultaneous Debromination and Hydroxylation: This pathway involves the concurrent removal of a bromine atom and the addition of a hydroxyl group, forming hydroxylated metabolites like pentabromocyclododecanols.[14][16]

Anaerobic Biodegradation

Anaerobic degradation of HBCDD in soil and sediment is generally faster than aerobic degradation.[11][17] The biotransformation half-life in anaerobic soil has been reported to be as short as 6.9 days.[11] The degradation rates for β- and γ-HBCDD isomers are typically faster than for the α-isomer under anaerobic conditions.[17]

Transformation Pathways: The primary anaerobic degradation mechanism is reductive debromination , where bromine atoms are removed and replaced by hydrogen atoms. This process is often mediated by dehalogenating bacteria.[18] The process can lead to the formation of a series of less-brominated cyclododecanes and cyclododecenes.[7]

Abiotic Degradation of HBCDD in Soil

Photodegradation

Photodegradation of HBCDD can occur on the soil surface when exposed to sunlight.[19] The process is influenced by the soil matrix, with degradation rates varying on different soil minerals like silica (B1680970) gel, montmorillonite, and kaolinite.[19] The presence of photosensitizers, such as Fe(III) complexes, can significantly enhance the photodegradation rate by promoting the formation of reactive oxygen species like hydroxyl radicals.[8][20][21] The primary photodegradation pathway involves reductive debromination.[19]

Thermal Degradation

Thermal degradation of HBCDD is relevant in scenarios such as soil remediation through thermal treatment or in environments subject to high temperatures. HBCDD begins to decompose at temperatures around 230-240°C.[22][23] The primary decomposition product is hydrogen bromide (HBr).[22][24] The process also leads to the formation of various brominated and non-brominated organic compounds.[25] It has been noted that at temperatures above 160°C, thermal rearrangement of the stereoisomers can occur, favoring the formation of the more stable α-HBCDD.[5][22]

Quantitative Data on HBCDD Degradation in Soil

The following tables summarize the quantitative data on HBCDD degradation from various studies.

Table 1: Degradation Rates and Half-Lives of HBCDD in Soil

| Condition | Soil Type | Degradation Rate Constant (k) | Half-Life (t½) | Reference(s) |

| Aerobic | Agricultural Soil | 0.173 day⁻¹ (initial) | ~4 days | [1][7] |

| Aerobic | Agricultural Soil | 0.104 day⁻¹ (second exposure) | ~6.7 days | [1] |

| Aerobic | Soil | - | 63 days | [10][11] |

| Anaerobic | Soil | - | 6.9 days | [11] |

| Anaerobic | Rhizosphere Soil with Humic Acid | - | - | [12] |

| Anaerobic | Non-rhizosphere Soil | - | - | [12] |

| Anaerobic | Sewage Sludge | - | 0.66 - 5 days | [26] |

Table 2: HBCDD Removal Percentages in Soil

| Condition | Duration | Initial Concentration | Removal Efficiency | Reference(s) |

| Aerobic | 4 days | 1 ppm | ~50% | [1][7] |

| Aerobic | 4 days | - | 60% (Chiang Chun Soil) | [2][13] |

| Aerobic | 4 days | - | 77.9% (River Bank Soil) | [2][13] |

| Aerobic | 14 days | 1.7 mg/L | 69% (by P. aeruginosa HS9) | [14] |

| Aerobic | 40 days | - | 29% - 60% | [12] |

| Anaerobic | 21 days | - | 34% - 35% | [12] |

Experimental Protocols

Sample Collection and Preparation

-

Soil Sampling: Soil samples are typically collected from the top layer (e.g., 0-20 cm) of agricultural fields, riverbanks, or contaminated sites. Samples are often sieved to remove large debris and homogenized.

-

Microcosm Setup: Soil microcosms are prepared by placing a specific amount of soil into flasks or vials. The soil is often amended with a solution of HBCDD dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) to achieve the target concentration.[1] For anaerobic studies, the microcosms are purged with an inert gas (e.g., nitrogen) to remove oxygen.[11]

Incubation Conditions

-

Aerobic Incubation: Microcosms are incubated at a constant temperature, typically around 20-30°C, in the dark to prevent photodegradation.[11] The moisture content is maintained at a specific level (e.g., 60% of water holding capacity).

-

Anaerobic Incubation: Anaerobic microcosms are sealed and incubated under the same temperature and dark conditions as aerobic experiments.[11]

Extraction of HBCDD and Metabolites

-

Solvent Extraction: HBCDD and its degradation products are extracted from the soil using a mixture of organic solvents, commonly n-hexane and acetone (B3395972) in a 1:1 ratio.[1] The extraction is often facilitated by methods such as sonication or accelerated solvent extraction.

-

Cleanup: The extracts are typically cleaned up to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) using cartridges packed with silica gel or Florisil.

Chemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of HBCDD and its non-polar metabolites.[27] An electron capture detector (ECD) is also frequently used for sensitive detection of halogenated compounds.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is well-suited for the analysis of the parent HBCDD isomers and more polar, hydroxylated metabolites.[1][11]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of HBCDD in soil.

References

- 1. homepage.iis.sinica.edu.tw [homepage.iis.sinica.edu.tw]

- 2. Aerobic degradation and the effect of hexabromocyclododecane by soil microbial communities in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial debromination of hexabromocyclododecanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 5. Exploring variations of hexabromocyclododecane concentrations in riverine sediments along the River Medway, UK - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00102G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The transformation of hexabromocyclododecane in aerobic and anaerobic soils and aquatic sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transformation of hexabromocyclododecane in contaminated soil in association with microbial diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aerobic degradation and the effect of hexabromocyclododecane by soil microbial communities in Taiwan [agris.fao.org]

- 14. The HBCDs biodegradation using a Pseudomonas strain and its application in soil phytoremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biodegradation of hexabromocyclododecane by Rhodopseudomonas palustris YSC3 strain: A free-living nitrogen-fixing bacterium isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 20. researchgate.net [researchgate.net]

- 21. Photodegradation of hexabromocyclododecane (HBCD) by Fe(III) complexes/H2O 2 under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Mechanochemical degradation of hexabromocyclododecane and approaches for the remediation of its contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of Commercial Hexabromocyclododecane (HBCDD) Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromocyclododecane (HBCDD), a brominated flame retardant, has been widely used in various consumer and industrial products to reduce their flammability. Commercial HBCDD is not a single entity but a complex mixture of stereoisomers, primarily the alpha (α), beta (β), and gamma (γ) diastereomers. The specific isomeric composition of these commercial mixtures is of critical importance as the toxicological and environmental profiles of the individual isomers differ significantly. This technical guide provides an in-depth analysis of the isomeric composition of commercial HBCDD mixtures, detailed experimental protocols for their quantification, and an exploration of the signaling pathways affected by these compounds.

Isomeric Composition of Commercial HBCDD Mixtures

Commercial HBCDD technical mixtures are predominantly composed of the γ-HBCDD isomer, with smaller proportions of the α-HBCDD and β-HBCDD isomers.[1][2][3] The exact composition can vary depending on the manufacturer and the specific production process.[4] However, a general consensus from numerous studies indicates a consistent pattern in the relative abundance of these isomers.

It is crucial to note that the isomeric profile of HBCDD found in environmental and biological samples often differs from that of the commercial mixtures. This is attributed to isomer-specific differences in environmental transport, bioaccumulation, and metabolism, as well as potential thermal rearrangement during product manufacturing and use, where temperatures above 160°C can lead to the conversion of γ-HBCDD to the more stable α-HBCDD.[1][4]

Table 1: Typical Isomeric Composition of Commercial HBCDD Technical Mixtures

| Diastereomer | Percentage Range in Commercial Mixtures (%) |

| γ-HBCDD | 70 - 95[4][5] |

| α-HBCDD | 5 - 30[5] |

| β-HBCDD | 1 - 12[1][3] |

Experimental Protocols for Isomer-Specific Analysis

The accurate quantification of individual HBCDD isomers is essential for toxicological risk assessment and environmental monitoring. Due to the thermal lability of HBCDD isomers, which can interconvert at elevated temperatures, liquid chromatography-mass spectrometry (LC-MS) based methods are the preferred analytical approach over gas chromatography (GC).[6]

Detailed Methodology: Isomer-Specific Analysis of HBCDD in Environmental Samples by LC-MS/MS

This protocol provides a generalized workflow for the extraction, cleanup, and analysis of HBCDD isomers from solid environmental matrices such as soil or sediment.

1. Sample Preparation and Extraction:

-

Objective: To extract HBCDD isomers from the sample matrix.

-

Procedure:

-

Homogenize and sieve the solid sample to ensure uniformity.

-

Weigh approximately 5 grams of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of isotopically labeled internal standards (e.g., ¹³C₁₂-α-HBCDD, ¹³C₁₂-β-HBCDD, ¹³C₁₂-γ-HBCDD) to correct for matrix effects and analytical variability.

-

Add 10 mL of a suitable extraction solvent mixture, such as hexane (B92381):dichloromethane (1:1, v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Perform ultrasonic-assisted extraction (UAE) for 15-20 minutes in a sonication bath.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the solid and liquid phases.

-

Carefully collect the supernatant (extract).

-

Repeat the extraction process (steps 4-8) two more times, combining the supernatants.

-

Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

-

2. Extract Cleanup:

-

Objective: To remove interfering co-extracted substances from the sample extract.

-

Procedure (using Solid Phase Extraction - SPE):

-

Condition a silica (B1680970) gel SPE cartridge (e.g., 6 mL, 1 g) by passing 5 mL of hexane through it.

-

Load the concentrated extract onto the conditioned SPE cartridge.

-

Elute interfering compounds with 10 mL of hexane.

-

Elute the HBCDD isomers with 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.

-

Collect the eluate containing the HBCDD isomers.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Objective: To separate and quantify the individual HBCDD isomers.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is commonly used for the separation of HBCDD isomers.

-

Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for HBCDD analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor ion for all native HBCDD isomers is [M-H]⁻ at m/z 640.7. The most common product ions monitored are Br⁻ at m/z 79 and m/z 81. Therefore, the primary transitions would be 640.7 -> 79 and 640.7 -> 81. For ¹³C₁₂-labeled internal standards, the precursor ion is at m/z 652.7, with the same product ions being monitored.

-

Signaling Pathways and Logical Relationships

HBCDD is recognized as an endocrine disruptor and a neurotoxicant. The individual isomers can differentially affect various signaling pathways.

Experimental Workflow for HBCDD Isomer Analysis

The following diagram illustrates the logical workflow for the analysis of HBCDD isomers in an environmental sample.

Caption: A typical experimental workflow for the analysis of HBCDD isomers.

HBCDD Interference with Thyroid Hormone Signaling

HBCDD has been shown to interfere with the thyroid hormone system, which is crucial for development and metabolism. The diagram below illustrates a simplified model of this interference.

Caption: HBCDD interference with the thyroid hormone signaling pathway.

Proposed Mechanism of HBCDD-Induced Neurotoxicity

Studies suggest that HBCDD can induce neurotoxicity through various mechanisms, including the disruption of intracellular calcium homeostasis and the induction of oxidative stress.

Caption: A proposed mechanism for HBCDD-induced neurotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. eurl-pops.eu [eurl-pops.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxicological Profile of 1,2,5,6,9,10-Hexabromocyclododecane in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6,9,10-Hexabromocyclododecane (HBCDD), a brominated flame retardant, has garnered significant attention due to its persistence in the environment and potential for bioaccumulation. This technical guide provides a comprehensive overview of the neurotoxic effects of HBCDD as observed in various animal models. The document synthesizes key findings on dose-dependent neurotoxicity, details the experimental protocols utilized in these studies, and visually elucidates the implicated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the assessment of environmental contaminants and the study of neurodegenerative processes.

Introduction

This compound (HBCDD) is a high-production-volume chemical historically used as a flame retardant in a variety of consumer products, including polystyrene foams for thermal insulation, textiles, and electronics.[1] Its chemical stability and lipophilic nature contribute to its persistence in the environment and accumulation in biological tissues, including the brain.[2] Concerns over its potential adverse health effects, particularly neurotoxicity, have led to its classification as a persistent organic pollutant (POP) under the Stockholm Convention.[1]

This guide focuses on the neurotoxicological effects of HBCDD documented in animal studies, providing a detailed examination of its impact on the central nervous system. We will explore its influence on cellular signaling, neurotransmitter systems, and behavior, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of HBCDD Neurotoxicity

The neurotoxic effects of HBCDD are dose-dependent and vary across different animal models and experimental setups. The following tables summarize the key quantitative findings from various studies.

Table 1: In Vitro Cytotoxicity of HBCDD Diastereoisomers in Neuroblastoma Cells

| Cell Line | HBCDD Diastereoisomer | Endpoint | IC50 Value (µM) | Reference |

| Mouse Neuroblastoma (N2a) | α-HBCDD | Cell Viability (24h) | 60.1 | [3] |

| Mouse Neuroblastoma (N2a) | β-HBCDD | Cell Viability (24h) | 10.5 | [3] |

| Mouse Neuroblastoma (N2a) | γ-HBCDD | Cell Viability (24h) | > Maximum Solubility | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that induces a 50% inhibition of a specific biological or biochemical function.

Table 2: In Vivo Neurotoxic Effects of HBCDD in Rodent Models

| Animal Model | HBCDD Isomer/Mixture | Dose | Exposure Route & Duration | Observed Neurotoxic Effects | Reference |

| NMRI Mouse Pups | Technical Mixture | 0.9 mg/kg bw | Single oral dose on postnatal day 10 | Hyperactivity and reduced habituation. | [4] |

| NMRI Mouse Pups | Technical Mixture | 13.5 mg/kg bw | Single oral dose on postnatal day 10 | Hyperactivity, reduced habituation, and impaired learning and memory in the Morris water maze. | [4] |

| Wistar Rats | Technical Mixture | 0.1 - 100 mg/kg bw/day | Dietary, from before mating through lactation and post-weaning in offspring | Reduced latencies in haloperidol-induced catalepsy (females), increased thresholds and prolonged latencies in brainstem auditory evoked potentials (BAEPs). | [2][5] |

| Wistar Rats | α-HBCDD | 100 ng/kg/day | Oral gavage, from gestation day 0 to postnatal day 21 | Alterations in neuromotor maturation and noise reaction. | [6] |

| Wistar Rats | Technical Mixture | 125 mg/kg bw/day | 28-day oral gavage | Increased liver weight (LOEL). | [7] |

bw: body weight; LOEL: Lowest Observed Effect Level.

Experimental Protocols

A thorough understanding of the methodologies employed in HBCDD neurotoxicity studies is crucial for the interpretation of results and the design of future research.

Animal Models and Husbandry

The most commonly used animal models in HBCDD neurotoxicity research are mice (e.g., NMRI, C57BL/6) and rats (e.g., Wistar).[2][4] Standardized housing conditions are maintained, including controlled temperature (22 ± 3 °C), humidity (50 ± 20%), and a reversed 12-hour light/dark cycle.[8] Animals are typically provided with ad libitum access to food and water.[8] For developmental neurotoxicity studies, pregnant females are individually housed, and litter sizes may be standardized to control for maternal effects.[8]

Dosing and Administration

HBCDD is typically administered orally, either through gavage or mixed in the diet.[2][8] The vehicle for gavage is often a fat emulsion or corn oil.[4][9] Dosing regimens vary from single acute exposures to chronic dietary administration spanning critical developmental periods, such as gestation and lactation.[2][4]

Example Protocol for Developmental Neurotoxicity Study in Rats:

-

Animal Model: Wistar rats.[8]

-

Dosing: α-HBCDD at 100 ng/kg/day.[6]

-

Administration: Daily oral gavage in colza oil from gestation day 1 to postnatal day 21.[8]

-

Control Group: Administered the vehicle (colza oil) following the same schedule.[8]

Behavioral Assessments

A battery of behavioral tests is used to assess various aspects of neurological function.

-

Spontaneous Behavior and Habituation: This is often assessed in an open field arena. Mice are placed in the center of the arena, and their locomotor activity, exploratory behavior, and the decline in activity over time (habituation) are recorded and analyzed using automated tracking software.[4]

-

Learning and Memory (Morris Water Maze):

-

Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water maintained at a specific temperature (e.g., 25 °C). A submerged platform is hidden in one quadrant.[10]

-

Procedure: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts with the mouse being placed in the water at a different starting position. The time to reach the platform (escape latency) and the path length are recorded.[4][11]

-

Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[11]

-

-

Dopamine-Dependent Behavior (Haloperidol-Induced Catalepsy):

-

Procedure: Rats are administered haloperidol, a dopamine (B1211576) receptor antagonist, which induces a state of catalepsy. The latency for the animal to correct an externally imposed posture is measured. Changes in this latency can indicate alterations in the dopaminergic system.[5]

-

Molecular and Cellular Analyses

-

Cell Viability Assays: In vitro studies often use neuroblastoma cell lines (e.g., N2a, SH-SY5Y) to assess cytotoxicity. Cell viability can be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.[3]

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.

-

Apoptosis Assays: Apoptosis, or programmed cell death, can be detected by various methods, including TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify DNA fragmentation, and western blotting to measure the expression levels of key apoptotic proteins such as caspases, Bax, and Bcl-2.

-

Gene and Protein Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting are used to measure the expression levels of specific genes and proteins, respectively, in brain tissue or cell cultures. This allows for the investigation of HBCDD's effects on various signaling pathways.

Key Signaling Pathways in HBCDD Neurotoxicity

Animal and in vitro studies have identified several key signaling pathways that are disrupted by HBCDD, leading to its neurotoxic effects. These include the dysregulation of intracellular calcium and zinc homeostasis, induction of oxidative stress, and activation of apoptotic pathways.

Disruption of Calcium and Zinc Homeostasis

HBCDD has been shown to interfere with intracellular calcium (Ca²⁺) and zinc (Zn²⁺) signaling.[12] Dysregulation of these second messengers is critical as they play pivotal roles in neurotransmission, synaptic plasticity, and neuronal survival.

Caption: HBCDD disrupts Ca²⁺ and Zn²⁺ homeostasis, leading to neuronal dysfunction.

Induction of Oxidative Stress and Apoptosis

Exposure to HBCDD can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This cellular stress can damage lipids, proteins, and DNA, and ultimately trigger apoptosis through the mitochondrial pathway.

Caption: HBCDD induces apoptosis via oxidative stress and the mitochondrial pathway.

Experimental Workflow for Neurotoxicity Assessment

The assessment of HBCDD neurotoxicity typically follows a multi-step experimental workflow, from exposure to behavioral and molecular analysis.

Caption: A typical experimental workflow for assessing HBCDD neurotoxicity in animal models.

Conclusion

The evidence from animal models strongly indicates that this compound is a potent neurotoxicant. Its effects are multifaceted, involving the disruption of critical intracellular signaling pathways, induction of oxidative stress and apoptosis, and consequent impairments in behavior, learning, and memory. The quantitative data and detailed protocols presented in this guide offer a foundational resource for the scientific community to further investigate the mechanisms of HBCDD neurotoxicity and to develop strategies for risk assessment and mitigation. Continued research is essential to fully understand the long-term consequences of HBCDD exposure on neurological health, particularly during sensitive developmental windows.

References

- 1. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impaired behaviour, learning and memory, in adult mice neonatally exposed to hexabromocyclododecane (HBCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the brominated flame retardant hexabromocyclododecane (HBCD) on dopamine-dependent behavior and brainstem auditory evoked potentials in a one-generation reproduction study in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A PBPK model describing the pharmacokinetics of γ-HBCD exposure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Head-to-Head Study of Developmental Neurotoxicity and Resultant Phenotype in Rats: α-Hexabromocyclododecane versus Valproic Acid, a Recognized Model of Reference for Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Endocrine Disrupting Effects of β-Hexabromocyclododecane (β-HBCDD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromocyclododecane (HBCDD), a brominated flame retardant, has garnered significant scientific attention due to its persistent, bioaccumulative, and toxic properties. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of a specific isomer, β-hexabromocyclododecane (β-HBCDD). While commercial HBCDD mixtures are predominantly composed of the γ-isomer, the toxicological profile of the β-isomer is of critical importance due to isomer-specific effects and bioisomerization processes. This document synthesizes current knowledge on the mechanisms of action of β-HBCDD, focusing on its impact on thyroid hormone homeostasis, steroidogenesis, and its interaction with nuclear receptors. Detailed experimental protocols and quantitative data from key in vitro and in vivo studies are presented to facilitate further research and risk assessment. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the complex interactions of β-HBCDD with the endocrine system.

Introduction

Hexabromocyclododecane (HBCDD) is a widely used brominated flame retardant added to various consumer products, including polystyrene insulation, textiles, and electronics.[1] Commercial HBCDD is a mixture of diastereomers, primarily α-, β-, and γ-HBCDD, with the γ-isomer being the most abundant.[1] However, in biological systems, a shift in the isomeric profile is often observed, with α-HBCDD being the most frequently detected isomer in human and wildlife samples, suggesting in vivo isomerization from other forms like β- and γ-HBCDD.[2] Concerns over the endocrine-disrupting potential of HBCDD have led to its classification as a persistent organic pollutant (POP) under the Stockholm Convention.[3]

This guide focuses specifically on the β-isomer of HBCDD, summarizing its known effects on the endocrine system, the methodologies used to assess these effects, and the underlying molecular mechanisms.

Mechanisms of Endocrine Disruption by β-HBCDD